(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
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Description
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a useful research compound. Its molecular formula is C17H13FN2OS and its molecular weight is 312.36. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential of Cinnamamide Derivatives
Cinnamamide derivatives have been extensively studied for their anticancer properties. These compounds, characterized by the cinnamic acid backbone, have shown promising results in medicinal research. The anticancer potential of cinnamamide derivatives spans various mechanisms, including interference with cellular apoptosis, inhibition of tumor growth, and modulation of cancer cell signaling pathways. The significance of cinnamamide derivatives in cancer research highlights the importance of further investigations into their mechanisms of action and potential therapeutic applications (P. De, M. Baltas, F. Bedos-Belval, 2011).
Pharmacokinetics and Safety
The pharmacokinetics and safety of compounds similar to "(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide" are crucial areas of research, especially in the context of diabetes management. For example, cinnamaldehyde, a compound related to cinnamamide, has been studied for its effects on glucose and lipid metabolism. These studies suggest potential benefits in the management of diabetes and obesity, highlighting the importance of understanding the pharmacokinetics and safety profiles of such compounds (R. Zhu et al., 2017).
Novel Thiazole Derivatives
Thiazole derivatives, sharing the thiazole moiety with the query compound, have been the subject of numerous patents for their varied pharmacological activities. These activities include but are not limited to, acting as inhibitors of phosphatidylinositol-3-kinase (PI3K), protein kinase inhibitors, and modulators of metabolism-related enzymes. The breadth of therapeutic applications explored for thiazole derivatives in recent patents underscores the potential versatility of "this compound" in pharmacological research (A. Leoni et al., 2014).
Properties
IUPAC Name |
(E)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-20-16-13(18)8-5-9-14(16)22-17(20)19-15(21)11-10-12-6-3-2-4-7-12/h2-11H,1H3/b11-10+,19-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDRYZFBWOQFY-YMACEDOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.